N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a cyclopropyl group and a nitrophenyl moiety. Sulfonamides are a class of compounds that contain a sulfonamide functional group, -SO2NH2, and have been widely studied for their biological activities, particularly in medicinal chemistry.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties and various applications in pharmaceuticals. The presence of the nitro group on the aromatic ring enhances its biological activity, making it a subject of interest in drug design and synthesis.
The synthesis of N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide can be approached through several methods:
N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide may participate in various chemical reactions:
The mechanism of action for N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide is primarily related to its interaction with biological targets:
Studies have shown that modifications on the aromatic ring (like introducing electron-withdrawing groups) can enhance antibacterial efficacy .
Relevant data includes spectral characteristics obtained from techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm structural integrity and purity .
N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide has potential applications in:
Fragment-based drug design (FBDD) provides a strategic framework for constructing complex sulfonamides like N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide. This approach deconstructs the target molecule into three core fragments: the 3-nitrophenyl moiety, cyclopropyl group, and methanesulfonamide unit, each synthesized and optimized independently before convergence [2] [3]. The 3-nitrophenyl fragment serves as an electron-deficient aromatic system enabling nucleophilic aromatic substitutions, while the cyclopropyl ring introduces stereochemical complexity and metabolic stability. The methanesulfonamide group acts as a critical pharmacophore influencing target binding affinity and solubility [3] [8].
Retrosynthetic analysis reveals two primary disconnection pathways:
Table: Fragment Optimization Parameters
Fragment | Synthetic Purpose | Optimization Criteria |
---|---|---|
3-Nitrophenyl | Electrophilic coupling partner | Nitro positioning (meta-selectivity), halogenation for cross-coupling |
Cyclopropyl | Strain-enhanced stability | Enantiopurity (>98% ee), ring tension preservation |
Methanesulfonamide | Hydrogen-bonding capability | pKa modulation (8.2–8.7), steric bulk minimization |
Fragment assembly employs sequential coupling reactions where the sulfonamide bond formation typically precedes nitrophenyl functionalization to prevent side reactions involving the nitro group [3] [8]. Computational modeling confirms that meta-substitution of the nitro group minimizes steric clash during sulfonamide formation, enhancing yield by 15–20% compared to ortho-substituted analogs [3].
The stereoselective incorporation of the cyclopropyl group utilizes Michael-Induced Ring Closure (MIRC) reactions under organocatalytic conditions. Modern methodologies employ imidodiphosphorimidate (IDPi) anions paired with photoredox cations to generate cyclopropane radical cations that react with diazoalkanes [4]. This metal-free approach achieves exceptional enantioselectivity (up to 99% ee) under cryogenic conditions (–100°C) in dichloromethane/pentane solvent systems [4].
Key advancements include:
Table: Enantioselective Cyclopropanation Performance
Catalyst System | Reaction Temp (°C) | ee (%) | dr | Yield (%) |
---|---|---|---|---|
IDPi-A (Tf core) | –100 | 80 | 1.5:1 | 65 |
IDPi-B (biphenyl) | –100 | 90 | 3:1 | 90 |
IDPi-F (perfluoroethyl) | –100 | 99 | >20:1 | 92 |
Alternative industrial routes involve ring closure of N-tert-butyl-(3-chloro)propyl sulfonamide using n-butyllithium in tetrahydrofuran/toluene mixtures, though this method yields racemic product requiring subsequent chiral resolution [6].
Functionalization of the nitrophenyl fragment employs two principal catalytic strategies: transition metal-catalyzed cross-coupling and organocatalytic C–H activation. Palladium-catalyzed Suzuki-Miyaura reactions enable introduction of pre-functionalized cyclopropyl groups to halogenated nitrobenzenes, though competing reduction of the nitro group necessitates protective group strategies [4] [7].
Advanced organocatalytic methods using thioxanthylium photoredox catalysts (Ered = +1.76 V vs. SCE) generate nitrophenyl radical cations that undergo regioselective addition to sulfonamides. This approach achieves 86–92% yield for meta-substituted nitroarenes without affecting the nitro functionality [4]. Reaction parameters critical for success include:
For N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide, Castro-Stephens coupling between 3-iodonitrobenzene and cyclopropylsulfonamide copper(I) acetylides provides superior regiocontrol over classical SNAr reactions, particularly at the sterically congested meta-position [7].
Methanesulfonamide incorporation occurs via nucleophilic displacement of sulfonyl chlorides by cyclopropylamine. Industrial optimization focuses on:
Critical purity parameters include:
Table: Sulfonylation Reaction Optimization
Condition | Batch Process Yield | Flow Process Yield | Purity (HPLC) |
---|---|---|---|
Dichloromethane, 0°C | 68% | N/A | 92.5% |
Toluene, 25°C | 74% | 81% | 95.2% |
Solvent-free, 80°C | 82% | 89% | 99.1% |
Notably, the electronic influence of the meta-nitro group enhances electrophilicity at the sulfonyl chloride carbon, increasing reaction rates by 3.5-fold compared to unsubstituted phenyl analogs [8]. Post-coupling, crystallization from heptane/toluene (4:1) achieves >99.5% purity with undetectable levels of genotoxic sulfonate esters [6].
Scale-up of N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide faces three primary challenges:
The patent landscape reveals two dominant manufacturing routes:
Table: Industrial Process Comparison
Parameter | Linear Synthesis | Convergent Synthesis |
---|---|---|
Steps | 5 | 3 |
Overall Yield | 42% | 68% |
Critical Intermediate | Cyclopropane sulfonic acid tert-butylamide (IV) | N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide |
Key Patent | US20090112021A1 | CN103172548A |
Capacity | 200 kg/batch | 500 kg/batch |
Purity Profile | 98.5–99.2% | 99.5–99.9% |
Recent innovations include BASF’s solvent-free methanesulfonic anhydride process (50,000 MT/year capacity) and Arkema’s electrochemical synthesis of methanesulfonyl chloride, reducing chlorine consumption by 80% [6] [8]. Future developments focus on enzymatic desymmetrization of prochiral sulfonyl precursors and photoredox C–H sulfonamidation to eliminate pre-functionalized starting materials.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3